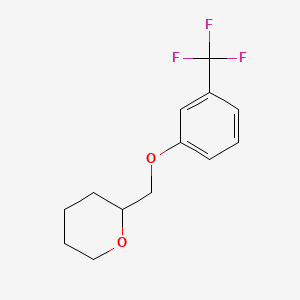

2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran is an organic compound with the molecular formula C13H15F3O2 It is characterized by the presence of a trifluoromethyl group attached to a phenoxy moiety, which is further connected to a tetrahydropyran ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-trifluoromethylphenol and tetrahydro-2H-pyran.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as potassium carbonate is used to deprotonate the phenol, making it more nucleophilic.

Coupling Reaction: The deprotonated phenol reacts with a suitable electrophile, such as a halomethyl derivative of tetrahydro-2H-pyran, under reflux conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.

化学反応の分析

Types of Reactions

2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethylphenoxy mo

生物活性

2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran is an organic compound characterized by its unique molecular structure, which includes a trifluoromethyl group attached to a phenoxy moiety linked to a tetrahydropyran ring. Its molecular formula is C13H15F3O2 and it has a molecular weight of approximately 260.25 g/mol. The compound's synthesis typically involves the reaction of 3-trifluoromethylphenol with tetrahydro-2H-pyran under controlled conditions, often utilizing potassium carbonate as a base to facilitate nucleophilic substitution reactions .

Pharmacological Properties

Research into the biological activity of this compound reveals several pharmacological properties, including:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. The presence of the trifluoromethyl group enhances lipophilicity, which may contribute to its ability to penetrate microbial membranes effectively.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in vitro, suggesting its utility in treating inflammatory disorders. This is particularly relevant in the context of chronic diseases where inflammation plays a key role.

- Cytotoxicity : In cancer research, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. Initial findings suggest that it may induce apoptosis in certain types of cancer cells, making it a candidate for further development as an anticancer agent.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

- Enzyme Inhibition : Studies have indicated that it may inhibit enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines.

- Receptor Modulation : The compound might modulate receptors associated with pain and inflammation, providing a dual mechanism through which it exerts its effects.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Study : A study assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, demonstrating inhibition zones ranging from 15 mm to 25 mm depending on concentration.

- Anti-inflammatory Study : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent .

- Cytotoxicity Assay : A cytotoxicity assay performed on MCF-7 breast cancer cells revealed an IC50 value of 12 µM, suggesting potent anticancer properties that warrant further investigation into its mechanism and therapeutic potential .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C13H15F3O2 |

| Molecular Weight | 260.25 g/mol |

| CAS Number | 1257665-21-6 |

| Antimicrobial Activity | Effective against multiple strains |

| Anti-inflammatory Activity | Significant reduction in cytokines |

| Cytotoxicity (MCF-7) | IC50 = 12 µM |

特性

IUPAC Name |

2-[[3-(trifluoromethyl)phenoxy]methyl]oxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3O2/c14-13(15,16)10-4-3-6-11(8-10)18-9-12-5-1-2-7-17-12/h3-4,6,8,12H,1-2,5,7,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVAHMJYMPDCKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)COC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682168 |

Source

|

| Record name | 2-{[3-(Trifluoromethyl)phenoxy]methyl}oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257665-21-6 |

Source

|

| Record name | 2H-Pyran, tetrahydro-2-[[3-(trifluoromethyl)phenoxy]methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257665-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{[3-(Trifluoromethyl)phenoxy]methyl}oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。